tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate
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Overview
Description
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to an ethynyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate typically involves the following steps:
Formation of the tert-butyl carbamate group: This is achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.
Attachment of the propyl chain: The intermediate product is then reacted with 3-bromopropylamine to introduce the propyl chain.
Coupling with ethynylbenzamide: Finally, the propylamine derivative is coupled with 3-ethynylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of different carbamate derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, modifying their activity.
Pathways Involved: The compound may inhibit certain enzymatic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[3-[(3-ethynylbenzoyl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-13-8-6-9-14(12-13)15(20)18-10-7-11-19-16(21)22-17(2,3)4/h1,6,8-9,12H,7,10-11H2,2-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWUMNADUOLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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